

Spectroscopic Profile of 5-bromo-N-methylpyrimidin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-bromo-N-methylpyrimidin-2-amine

Cat. No.: B1282221

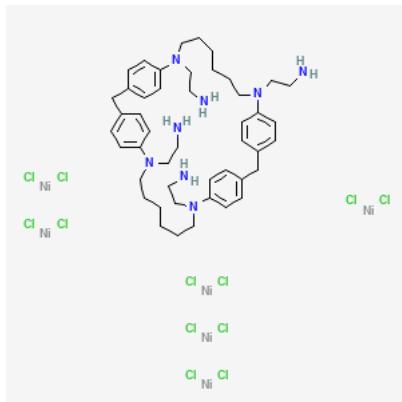
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-bromo-N-methylpyrimidin-2-amine**. Due to the limited availability of direct experimental data in published literature, this document presents predicted spectroscopic values based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyrimidine derivatives are also included to facilitate the characterization of this and similar molecules.

Compound Overview

Structure:



Molecular Formula: C₅H₆BrN₃

Molecular Weight: 188.03 g/mol

Description: **5-bromo-N-methylpyrimidin-2-amine** is a halogenated pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active compounds, and the presence of a bromine atom and a methylamino group provides sites for further chemical modification, making it a potentially valuable building block in medicinal chemistry and drug discovery. The crystal structure of **5-bromo-N-methylpyrimidin-2-amine** has been reported, confirming a planar pyrimidine ring.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **5-bromo-N-methylpyrimidin-2-amine**. These predictions are based on typical chemical shifts and fragmentation patterns observed for similar brominated pyrimidine and N-methylamino heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.4	Singlet	2H	H-4, H-6 (Pyrimidine ring)
~5.5-6.0	Broad Singlet	1H	N-H
~3.0	Singlet	3H	N-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~162	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~107	C-5 (Pyrimidine ring)
~28	N-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
~3100-3000	Medium-Weak	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch
~1620	Strong	C=N stretch (pyrimidine ring)
~1580	Strong	C=C stretch (pyrimidine ring)
~1450	Medium	C-H bend (methyl)
~1350	Medium	C-N stretch
~600-500	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
187/189	High	[M] ⁺ (Molecular ion peak with bromine isotopic pattern)
172/174	Medium	[M-CH ₃] ⁺
108	Medium	[M-Br] ⁺
80	Medium	[M-Br-HCN] ⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for **5-bromo-N-methylpyrimidin-2-amine** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of pyrimidine derivatives involves the following steps.[2][3]

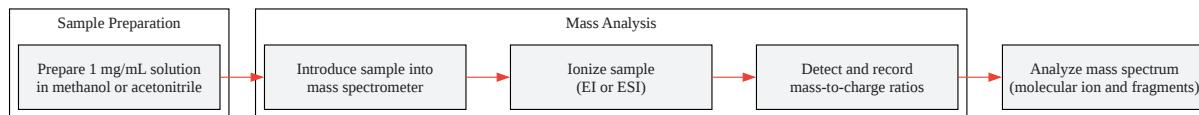
Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Data Acquisition:

- Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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References

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